N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(3,4-DIMETHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a complex organic compound that features a combination of bromine, nitro, and benzoxazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(3,4-DIMETHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves a multi-step process. One common route includes the following steps:
Nitration: The starting material, 4-bromoaniline, undergoes nitration to introduce the nitro group, forming 4-bromo-3-nitroaniline.
Condensation: The nitroaniline derivative is then condensed with 2-(3,4-dimethylphenyl)-1,3-benzoxazole-5-carbaldehyde under basic conditions to form the imine linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(3,4-DIMETHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(3,4-DIMETHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Application in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(3,4-DIMETHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzoxazole moiety can engage in π-π stacking interactions, while the nitro and bromine groups can participate in hydrogen bonding and halogen bonding, respectively.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-nitroaniline: Shares the bromine and nitro groups but lacks the benzoxazole moiety.
2-(3,4-Dimethylphenyl)-1,3-benzoxazole: Contains the benzoxazole moiety but lacks the bromine and nitro groups.
Uniqueness
(E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(3,4-DIMETHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both electron-withdrawing (nitro) and electron-donating (dimethyl) groups can influence its electronic properties, making it a versatile compound for various research applications.
Properties
Molecular Formula |
C22H16BrN3O3 |
---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
1-(4-bromo-3-nitrophenyl)-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]methanimine |
InChI |
InChI=1S/C22H16BrN3O3/c1-13-3-5-16(9-14(13)2)22-25-19-11-17(6-8-21(19)29-22)24-12-15-4-7-18(23)20(10-15)26(27)28/h3-12H,1-2H3 |
InChI Key |
PWBVBJLSUPCXOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC(=C(C=C4)Br)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.